Dioxethedrin Hydrochloride

Description

Historical Perspectives and Initial Academic Investigations of Dioxethedrin (B1670717) Hydrochloride

The history of dioxethedrin is linked to the broader exploration of sympathomimetic amines, a class of compounds that mimic the effects of endogenous catecholamines like adrenaline and noradrenaline. The study of these substances gained significant momentum in the early 20th century, following the isolation and synthesis of adrenaline. wikipedia.orgnih.gov The search for synthetic analogues with more specific actions and improved stability led to the development of a wide array of compounds, including amphetamine and its derivatives. wikipedia.orgnih.gov

Dioxethedrin emerged within this context of intense pharmacological research. It was identified as a sympathomimetic agent with bronchodilator and β-adrenergic receptor agonist properties. wikipedia.org One of its notable historical applications was as a component of the antitussive syrup Bexol, where it was combined with codeine phosphate (B84403) and promethazine (B1679618) hydrochloride. wikipedia.orgsdrugs.com The development of such combination therapies was common during this period, aiming to address multiple symptoms simultaneously. The investigation into ephedrine (B3423809) derivatives like dioxethedrin was part of a larger effort to create compounds with valuable therapeutic effects, ranging from decongestants to central nervous system stimulants. wikipedia.org

Significance of Dioxethedrin Hydrochloride in Contemporary Chemical and Biological Sciences Research

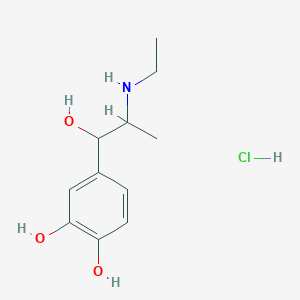

In contemporary science, the significance of dioxethedrin hydrochloride lies primarily in the study of structure-activity relationships (SAR) among sympathomimetic amines and as a reference compound in medicinal chemistry. scbt.combenthamscience.com The structural features of dioxethedrin, including its catechol moiety and the ethylamino side chain, provide a basis for understanding how modifications to the phenethylamine (B48288) backbone influence receptor binding and biological activity. ontosight.ainih.gov

Research into analogues of dioxethedrin, such as dioxifedrine, corbadrine, and α-methyldopamine, continues to inform the design of new molecules with tailored pharmacological profiles. wikipedia.org The study of such analogues is crucial for developing agents with greater selectivity for specific adrenergic receptor subtypes, potentially leading to therapies with improved efficacy and fewer side effects. scbt.com For instance, research on amphetamine analogues with varying potencies for dopamine (B1211576) and serotonin (B10506) release helps to elucidate the complex neural mechanisms underlying stimulant action. nih.gov

While large-scale clinical research focused specifically on dioxethedrin hydrochloride is not prominent today, its chemical structure and pharmacological classification ensure its continued relevance in academic and preclinical research. It serves as a classic example of a catecholamine-type sympathomimetic, and its properties can be compared with newer agents in the ongoing quest for novel therapeutics. The principles learned from early investigations into compounds like dioxethedrin continue to underpin modern drug discovery and development in the field of adrenergic pharmacology. nih.govresearchgate.net

Chemical and Physical Properties of Dioxethedrin

| Property | Value | Source |

| Molecular Formula | C11H17NO3 | wikipedia.org |

| Molecular Weight | 211.26 g/mol | nih.gov |

| IUPAC Name | 4-[2-(ethylamino)-1-hydroxypropyl]benzene-1,2-diol | nih.gov |

| CAS Number | 497-75-6 | nih.gov |

| ChEMBL ID | CHEMBL2110629 | wikipedia.org |

| PubChem CID | 71632 | wikipedia.org |

Physicochemical Properties of Dioxethedrin Hydrochloride

| Property | Value | Source |

| Molecular Formula | C11H18ClNO3 | ebi.ac.uk |

| Molecular Weight | 247.72 g/mol | ebi.ac.uk |

| AlogP | 1.13 | ebi.ac.uk |

| Polar Surface Area | 72.72 Ų | ebi.ac.uk |

| Acidic pKa | 9.82 | ebi.ac.uk |

| Basic pKa | 8.96 | ebi.ac.uk |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[2-(ethylamino)-1-hydroxypropyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3.ClH/c1-3-12-7(2)11(15)8-4-5-9(13)10(14)6-8;/h4-7,11-15H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJODHUUJJFEIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(C1=CC(=C(C=C1)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945613 | |

| Record name | 4-[2-(Ethylamino)-1-hydroxypropyl]benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22930-85-4 | |

| Record name | 1,2-Benzenediol, 4-[2-(ethylamino)-1-hydroxypropyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22930-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxethedrin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022930854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(Ethylamino)-1-hydroxypropyl]benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-(ethylamino)-1-hydroxypropyl]pyrocatechol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOXETHEDRIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QT0288IQF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization for Research of Dioxethedrin Hydrochloride

Strategies for Dioxethedrin (B1670717) Hydrochloride Synthesis

The synthesis of Dioxethedrin Hydrochloride, chemically known as 4-[2-(ethylamino)-1-hydroxypropyl]benzene-1,2-diol hydrochloride, involves the construction of a specific stereochemical arrangement at its two chiral centers. wikipedia.org The methodologies often draw from established principles in the synthesis of related phenethylamines and their analogs.

While specific literature detailing a novel, dedicated synthesis of Dioxethedrin is scarce, synthetic pathways can be extrapolated from the synthesis of structurally similar compounds like ephedrine (B3423809) and other catecholamines. A plausible retrosynthetic analysis suggests disconnection at the C-N and C-C bonds adjacent to the stereocenters.

A common approach for constructing the phenethylamine (B48288) backbone involves the reductive amination of a suitable ketone precursor. For Dioxethedrin, this would likely involve a protected 3,4-dihydroxy-phenyl-2-propanone derivative. The protection of the catechol hydroxyl groups is essential to prevent unwanted side reactions during the synthesis.

One potential synthetic route could commence with a protected 3,4-dihydroxybenzaldehyde. A Grignard reaction with an appropriate ethyl magnesium halide, followed by oxidation, would yield the corresponding protected propiophenone. Subsequent α-bromination would furnish a key intermediate, which upon reaction with ethylamine (B1201723) and subsequent reduction of the ketone, would lead to the Dioxethedrin backbone. The final step would involve the deprotection of the catechol hydroxyls and formation of the hydrochloride salt.

The reaction mechanism for the reductive amination step is a critical consideration. It typically proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ. The choice of reducing agent can influence the stereochemical outcome of the reaction.

| Reaction Step | Key Reagents and Conditions | Intermediate/Product |

| Protection of Catechol | Benzyl bromide, K2CO3, Acetone | 3,4-Dibenzyloxybenzaldehyde |

| Grignard Reaction | Ethylmagnesium bromide, THF | 1-(3,4-Dibenzyloxyphenyl)propan-1-ol |

| Oxidation | Pyridinium chlorochromate (PCC) | 1-(3,4-Dibenzyloxyphenyl)propan-1-one |

| α-Bromination | N-Bromosuccinimide (NBS), CCl4 | 2-Bromo-1-(3,4-dibenzyloxyphenyl)propan-1-one |

| Amination | Ethylamine | 2-(Ethylamino)-1-(3,4-dibenzyloxyphenyl)propan-1-one |

| Reduction | Sodium borohydride (B1222165) (NaBH4) | 3,4-Dibenzyloxy-N-ethylnorephedrine |

| Deprotection & Salt Formation | H2, Pd/C; HCl in Ethanol | Dioxethedrin Hydrochloride |

The presence of two stereocenters in Dioxethedrin results in four possible stereoisomers. The biological activity of such compounds is often highly dependent on their stereochemistry, making stereoselective synthesis a critical area of research. Asymmetric synthesis of ephedrine analogs often employs chiral auxiliaries, chiral catalysts, or biocatalytic methods. researchgate.netd-nb.info

A prominent strategy involves the use of chiral auxiliaries, such as those derived from (-)-ephedrine, to direct the stereochemical outcome of key bond-forming reactions. tandfonline.com For instance, an Evans' oxazolidinone auxiliary could be used to control the stereoselective alkylation of a glycine (B1666218) enolate equivalent with a protected 3,4-dihydroxybenzyl halide. Subsequent manipulation of the resulting amino acid derivative would lead to the desired enantiomer of Dioxethedrin.

Biocatalytic approaches, utilizing enzymes such as transaminases or oxidoreductases, offer a green and highly selective alternative for the synthesis of chiral amino alcohols. researchgate.net A two-step biocatalytic process involving a benzoin-type condensation followed by a transamination has been successfully applied to the synthesis of (1S)-nor(pseudo)ephedrine analogues and could potentially be adapted for Dioxethedrin. researchgate.net

| Stereoselective Method | Key Principle | Potential Application to Dioxethedrin Synthesis |

| Chiral Auxiliary | Temporary incorporation of a chiral group to control stereochemistry. tandfonline.com | Use of an Evans' oxazolidinone for asymmetric alkylation. |

| Chiral Catalysis | Use of a chiral metal complex or organocatalyst to induce enantioselectivity. d-nb.info | Asymmetric hydrogenation of a prochiral enamine intermediate. |

| Biocatalysis | Employment of enzymes for stereospecific transformations. researchgate.net | Enantioselective transamination of a ketone precursor. |

Chemical Derivatization of Dioxethedrin Hydrochloride for Advanced Research Applications

Chemical derivatization of Dioxethedrin Hydrochloride is instrumental for various research purposes, including improving its analytical detection and for the synthesis of analogs and prodrugs to probe its mechanism of action.

The analysis of catecholamines like Dioxethedrin by techniques such as gas chromatography-mass spectrometry (GC-MS) often requires derivatization to increase volatility and improve chromatographic performance. The polar hydroxyl and amine groups in Dioxethedrin can lead to poor peak shape and thermal instability. jfda-online.com

Common derivatization strategies for catecholamines involve silylation and acylation. Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the hydroxyl and amine groups to form more volatile and thermally stable trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com

Acylation with reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) introduces fluorinated acyl groups, which not only increases volatility but also enhances sensitivity for electron capture detection (ECD) in GC. nih.gov For high-performance liquid chromatography (HPLC), derivatization with fluorescent tags like 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride can significantly improve detection limits in fluorescence-based detectors. researchgate.net

| Derivatization Reagent | Target Functional Groups | Analytical Technique | Benefit |

| BSTFA | Hydroxyl, Amine | GC-MS | Increased volatility and thermal stability |

| MTBSTFA | Hydroxyl, Amine | GC-MS | Increased volatility and characteristic fragmentation |

| PFPA/HFBA | Hydroxyl, Amine | GC-MS (ECD) | Increased volatility and enhanced sensitivity |

| FMOC-Cl | Amine | HPLC-Fluorescence | Fluorescent labeling for sensitive detection |

| Dansyl Chloride | Amine, Phenolic Hydroxyl | HPLC-Fluorescence | Fluorescent labeling for sensitive detection |

The design and synthesis of analogs and prodrugs of Dioxethedrin are crucial for structure-activity relationship (SAR) studies and for improving its pharmacokinetic properties. mdpi.comscience.govnih.gov Analogs can be synthesized by modifying the substituents on the aromatic ring, altering the alkyl group on the nitrogen, or changing the stereochemistry of the chiral centers. These modifications can provide insights into the molecular interactions with its biological targets. mdpi.com

Prodrug strategies are often employed to overcome challenges such as poor bioavailability or rapid metabolism. ijrpr.comijpcbs.com For Dioxethedrin, the catechol moiety is susceptible to oxidation and conjugation. Esterification or carbamate (B1207046) formation at the phenolic hydroxyls can create prodrugs that are more stable and have improved membrane permeability. Similarly, N-acylation of the secondary amine can generate amide prodrugs with altered pharmacokinetic profiles. nih.govfrontiersin.org The choice of the promoiety can be tailored to achieve targeted delivery or controlled release of the active drug. if-pan.krakow.pl

| Compound Class | Modification Site | Purpose |

| Analogs | Aromatic Ring, N-Alkyl Group, Stereocenters | Structure-Activity Relationship (SAR) Studies |

| Ester Prodrugs | Catechol Hydroxyls | Improved Stability and Bioavailability |

| Carbamate Prodrugs | Catechol Hydroxyls | Controlled Release, Improved Pharmacokinetics |

| Amide Prodrugs | Secondary Amine | Altered Metabolism and Duration of Action |

Advanced Spectroscopic and Chromatographic Characterization Techniques in Dioxethedrin Hydrochloride Research

High-Resolution Spectroscopic Techniques for Dioxethedrin (B1670717) Hydrochloride Structural Elucidationnih.govnih.govnih.gov

High-resolution spectroscopy is indispensable for the detailed structural analysis of molecules like Dioxethedrin Hydrochloride. These techniques offer profound insights into the atomic and molecular level, enabling unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis of Dioxethedrin Hydrochloridersc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational preferences of molecules in solution and in the solid state. For Dioxethedrin Hydrochloride, ¹H and ¹³C NMR spectra provide critical information about the connectivity of atoms and the chemical environment of each nucleus.

In the conformational analysis of Dioxethedrin Hydrochloride, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. These experiments reveal through-space interactions between protons, allowing for the determination of their spatial proximity and, consequently, the preferred conformation of the molecule. The magnitude of coupling constants between adjacent protons also provides valuable data on dihedral angles, further refining the conformational model. Solid-state NMR (ssNMR), particularly using data from quadrupolar nuclides like ³⁵Cl, can be combined with theoretical calculations to predict and refine crystal structures, offering insights into the molecule's conformation as it exists within a solid dosage form. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for Dioxethedrin Hydrochloride Analogs

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H | 7.20 - 7.40 | m | - |

| CH-OH | 4.65 | d | 4.5 |

| CH-N | 3.10 | m | - |

| O-CH₃ | 3.80 | s | - |

| N-CH₃ | 2.70 | s | - |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Studies of Dioxethedrin Hydrochloridenih.govscielo.br

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of pharmaceutical compounds, providing highly accurate mass measurements that are crucial for determining the elemental composition of a molecule. nih.gov Techniques like Time-of-Flight (TOF) and Orbitrap mass spectrometry can measure the mass of Dioxethedrin Hydrochloride with a high degree of accuracy, typically within a few parts per million (ppm). This precision allows for the confident determination of its molecular formula by comparing the experimentally measured mass to the theoretical mass calculated from its atomic constituents. nih.govnih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments coupled with HRMS are used to study the fragmentation pathways of the molecule. researchgate.netnih.gov In these experiments, the protonated Dioxethedrin Hydrochloride molecule is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The accurate mass measurement of these fragments helps in elucidating the structure of the parent molecule and in identifying unknown related substances or degradation products.

Table 2: HRMS Data for Molecular Formula Confirmation of a Dioxethedrin Analog

| Ion | Calculated m/z | Measured m/z | Mass Error (ppm) | Proposed Formula |

|---|---|---|---|---|

| [M+H]⁺ | 196.1332 | 196.1335 | 1.5 | C₁₁H₁₈NO₂ |

| Fragment 1 | 178.1226 | 178.1229 | 1.7 | C₁₁H₁₆NO |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States of Dioxethedrin Hydrochloridethermofisher.comcarleton.edueag.com

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and the chemical and electronic states of the elements within a material. thermofisher.comwikipedia.org When analyzing a solid sample of Dioxethedrin Hydrochloride, XPS can confirm the presence of carbon, nitrogen, oxygen, and chlorine.

Beyond simple elemental identification, XPS provides valuable information about chemical bonding. carleton.edueag.com High-resolution scans of the core-level electron peaks (e.g., C 1s, N 1s, O 1s, Cl 2p) exhibit small shifts in binding energy depending on the local chemical environment of the atom. For instance, the binding energy of the nitrogen 1s electron will differ from that of the chlorine 2p electron, reflecting their distinct chemical states within the hydrochloride salt. Analysis of the C 1s spectrum can distinguish between carbons bonded to other carbons, oxygen, or nitrogen. caltech.edunus.edu.sg This capability is crucial for confirming the integrity of the compound's structure on the material's surface.

Table 3: Typical XPS Binding Energies for Elements in Organic Hydrochloride Salts

| Element | Orbital | Binding Energy (eV) | Inferred Chemical State |

|---|---|---|---|

| Carbon | C 1s | ~285.0 | C-C, C-H |

| Carbon | C 1s | ~286.5 | C-N, C-O |

| Nitrogen | N 1s | ~401.5 | R₃N⁺H |

| Oxygen | O 1s | ~532.8 | C-O-C, C-OH |

Chromatographic Separations for Purity Assessment and Isomer Analysis of Dioxethedrin Hydrochloridenih.govscielo.brthermofisher.com

Chromatographic techniques are essential for separating Dioxethedrin Hydrochloride from impurities, degradation products, and its own stereoisomers. The choice of method depends on the specific analytical goal, such as routine purity testing or detailed isomeric analysis.

Advanced Liquid Chromatography (LC) Methodologies for Dioxethedrin Hydrochloridescielo.brthermofisher.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the predominant techniques for the purity assessment of Dioxethedrin Hydrochloride. These methods offer high resolution, sensitivity, and reproducibility. A typical approach involves reversed-phase chromatography using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. koreascience.kr

For the analysis of stereoisomers, chiral chromatography is required. sigmaaldrich.com Dioxethedrin Hydrochloride possesses chiral centers, meaning it can exist as different enantiomers and diastereomers. Chiral stationary phases (CSPs) are used in LC to separate these isomers, which is critical as different stereoisomers can have distinct pharmacological activities. lcms.czsciex.com Coupling LC with mass spectrometry (LC-MS or LC-MS/MS) provides enhanced specificity and sensitivity, allowing for the confident identification and quantification of isomers and trace-level impurities. nih.gov

Table 4: Example LC Method Parameters for Isomer Analysis

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Vancomycin-based) |

| Mobile Phase | Acetonitrile/Methanol/Aqueous Buffer |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm or Mass Spectrometry (MS) |

| Column Temp. | 25 °C |

| Retention Time (Isomer 1) | 5.2 min |

| Retention Time (Isomer 2) | 6.1 min |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Dioxethedrin Hydrochloride Analysisthermofisher.comnih.govnist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Due to the polar nature and low volatility of Dioxethedrin Hydrochloride, a derivatization step is often necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. nih.gov Common derivatizing agents include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). scielo.br

Once derivatized, the compound can be separated from other components on a capillary GC column, typically one with a non-polar or mid-polar stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra that act as a "fingerprint" for identification. nist.gov GC-MS is highly effective for purity testing and can detect and identify process-related impurities and degradation products. preprints.org

Table 5: Illustrative GC-MS Data for a Derivatized Dioxethedrin Analog

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

|---|---|---|

| Derivatized Dioxethedrin Analog | 12.5 | 252, 179, 72 |

| Impurity A | 10.8 | 194, 105, 58 |

Advanced Microscopy and Surface Analysis for Dioxethedrin Hydrochloride-Related Systems

Advanced microscopy and surface analysis techniques are indispensable in modern pharmaceutical research for characterizing the morphology, topography, and physicochemical properties of active pharmaceutical ingredients (APIs) and their formulations. For systems related to Dioxethedrin Hydrochloride, a sympathomimetic amine, these methods provide nanoscale insights into particle structure and surface interactions, which are critical for understanding material behavior, formulation development, and manufacturing processes. Techniques such as Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) offer high-resolution visualization and quantitative data, elucidating features that are not discernible with conventional microscopy.

Transmission Electron Microscopy (TEM) in Related Material Characterization

Transmission Electron Microscopy (TEM) is a powerful microscopy technique that utilizes a beam of electrons transmitted through an ultra-thin specimen to form an image. mdpi.com In the context of characterizing sympathomimetic amines and related pharmaceutical compounds, TEM provides invaluable information regarding particle size, size distribution, morphology, and the crystalline state of the material at the nanoscale. researchgate.net

Researchers utilize TEM to directly visualize individual particles, agglomerates, and crystalline structures. The high resolution of TEM, often reaching the sub-nanometer level, allows for the detailed examination of crystal lattice fringes and defects, which can influence the stability and dissolution properties of a drug substance. mdpi.com For instance, in the characterization of nanoparticle-based drug delivery systems for related adrenergic compounds, TEM is essential for confirming the size, shape, and integrity of the nanoparticles and ensuring proper encapsulation of the API.

While specific TEM studies on Dioxethedrin Hydrochloride are not extensively detailed in publicly available literature, the application of this technique to analogous adrenergic agonists demonstrates its utility. The analysis typically involves dispersing the compound in a suitable solvent, depositing it onto a TEM grid (e.g., carbon-coated copper grid), and allowing the solvent to evaporate before analysis. The resulting images can reveal critical morphological details.

Table 1: Illustrative TEM Data for a Related Sympathomimetic Amine Nanoparticle Formulation

| Parameter | Description | Illustrative Finding |

|---|---|---|

| Particle Morphology | The geometric shape of the observed particles. | Predominantly spherical and uniform |

| Mean Particle Diameter | Average size of the particles measured from multiple micrographs. | 85 nm (± 5 nm) |

| Crystallinity | Observation of the internal structure of the particles. | Evidence of crystalline domains within an amorphous matrix |

| Dispersion State | The degree to which particles are separated or clustered. | Well-dispersed with minimal agglomeration |

This level of detailed characterization is crucial for controlling the quality and performance of pharmaceutical materials.

Atomic Force Microscopy (AFM) for Surface Properties of Related Compounds

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of providing three-dimensional topographical images of a material's surface with nanoscale precision. eag.comatriainnovation.com Unlike electron microscopy, AFM can operate in air or liquid, making it suitable for analyzing samples under various conditions without the need for special preparation like conductive coatings. surfacesciencewestern.com In pharmaceutical sciences, AFM is used to investigate surface roughness, adhesion, friction, and mechanical properties (such as elasticity) of APIs and excipients. nanoscientific.orgnih.gov

The operational principle of AFM involves scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. nih.gov Forces between the tip and the surface cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected onto a photodiode. eag.com This process generates a detailed topographical map of the surface. Common imaging modes include contact mode and tapping mode, with the latter being particularly useful for soft or delicate biological and polymer samples as it minimizes surface damage. surfacesciencewestern.com

For compounds structurally related to Dioxethedrin Hydrochloride, AFM can be employed to:

Quantify Surface Roughness: Analyze the surface topography of bulk crystalline powder or thin films, which can influence powder flow, compaction, and dissolution rates.

Map Physicochemical Properties: Advanced AFM modes can map variations in properties like adhesion and stiffness across a surface. This is useful for identifying different components in a formulated mixture or observing changes due to environmental factors like humidity. nih.gov

Investigate Intermolecular Forces: By functionalizing the AFM tip with specific molecules, it can be used to probe specific interactions between the drug and other surfaces or molecules. nih.gov

Table 2: Representative Surface Property Data from AFM Analysis of a Related Adrenergic Compound Film

| Surface Parameter | Symbol | Description | Illustrative Value |

|---|---|---|---|

| Average Roughness | Ra | The arithmetic average of the absolute values of the surface height deviations measured from the mean plane. | 5.2 nm |

| Root Mean Square Roughness | Rq | The root mean square average of the height deviations taken from the mean image data plane. | 6.8 nm |

| Maximum Height | Rmax | The maximum vertical distance between the highest and lowest data points in the image. | 45.7 nm |

| Adhesion Force | F_ad | The force required to pull the AFM tip off the sample surface, measured via force spectroscopy. | 2.1 nN |

These quantitative data are critical for correlating surface properties with bulk material behavior and performance, providing a deeper understanding essential for the rational design and development of pharmaceutical products containing adrenergic compounds.

Computational and Chemoinformatic Approaches in Dioxethedrin Hydrochloride Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dioxethedrin (B1670717) Hydrochloride Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By building a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thereby guiding medicinal chemistry efforts. nih.gov For Dioxethedrin Hydrochloride, a QSAR study would necessitate a dataset of structurally similar analogues with experimentally determined biological activities (e.g., binding affinity or functional potency at its target receptor).

QSAR models can be developed in two primary forms: 2D and 3D.

2D-QSAR: These models utilize descriptors calculated from the 2D representation of the molecule. These descriptors include constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), and physicochemical properties (e.g., LogP, polar surface area). For a series of Dioxethedrin analogues, these descriptors would be calculated and correlated with their biological activity using statistical methods.

3D-QSAR: These models require the 3D structures of the molecules and their alignment based on a common scaffold. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D fields (steric, electrostatic, hydrophobic, etc.) around the aligned molecules. The variation in these fields is then correlated with activity, providing a 3D map that highlights regions where structural modifications would likely enhance or diminish biological activity.

The predictive power of a QSAR model is highly dependent on the selection of appropriate molecular descriptors and statistical methods.

Advanced Descriptors: For Dioxethedrin Hydrochloride, a wide range of descriptors beyond simple 2D properties could be calculated. These are often categorized by their dimensionality (0D to 4D), encompassing properties like molecular geometry (3D) and conformational flexibility. researchgate.net Advanced descriptors could capture subtle electronic and steric features crucial for the biological activity of Dioxethedrin and its analogues.

Statistical Methods: While traditional methods like Multiple Linear Regression (MLR) are used, more advanced statistical techniques are often employed to handle the complexity and high dimensionality of descriptor data. These include Partial Least Squares (PLS) regression, which is effective when descriptors are intercorrelated, and various machine learning algorithms such as Support Vector Machines (SVM) and Random Forest (RF), which can model complex, non-linear relationships between structure and activity. nih.gov

Table 1: Hypothetical 2D-QSAR Data for a Series of Dioxethedrin Analogues

This table illustrates the type of data that would be used to build a QSAR model. It includes calculated molecular descriptors and hypothetical experimental and predicted activity values.

| Compound ID | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | H-Bond Donors | Experimental pIC₅₀ (Hypothetical) | Predicted pIC₅₀ (Hypothetical) |

| Dioxethedrin | 211.26 | 0.24 | 72.72 | 4 | 7.5 | 7.45 |

| Analogue 1 | 225.29 | 0.55 | 72.72 | 4 | 7.8 | 7.78 |

| Analogue 2 | 210.23 | 0.30 | 81.95 | 3 | 6.9 | 6.99 |

| Analogue 3 | 241.30 | 0.15 | 92.80 | 5 | 8.1 | 8.05 |

| Analogue 4 | 197.23 | -0.10 | 72.72 | 4 | 7.1 | 7.12 |

Molecular Docking and Dynamics Simulations for Dioxethedrin Hydrochloride Ligand-Target Interactions

Molecular docking and dynamics simulations are structure-based computational methods that provide detailed insights into how a ligand interacts with its biological target at an atomic level. escholarship.orgnih.gov

Dioxethedrin is known as a beta-adrenergic agonist. ncats.io A molecular docking study would therefore utilize a high-resolution 3D structure of a beta-adrenergic receptor, likely obtained from the Protein Data Bank (PDB). The process involves:

Preparation of the Receptor and Ligand: The receptor structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket. The 3D structure of Dioxethedrin Hydrochloride is generated and optimized to find its lowest energy conformation.

Docking Simulation: A docking algorithm systematically samples a multitude of orientations and conformations (poses) of Dioxethedrin within the receptor's binding site.

Scoring and Analysis: Each pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses are then analyzed to identify key molecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts between Dioxethedrin and specific amino acid residues in the binding site. nih.govdrughunter.com This analysis can rationalize the compound's activity and guide the design of new analogues with improved binding.

While docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov An MD simulation of the Dioxethedrin-receptor complex, predicted by docking, would involve simulating the movements of all atoms in the system over time (from nanoseconds to microseconds). mdpi.com

Conformational Dynamics: MD simulations can assess the stability of the predicted binding pose. They reveal how the ligand and receptor adapt to each other and can identify conformational changes in the receptor upon ligand binding. nih.gov

Ligand Binding Kinetics: Advanced MD techniques can be used to simulate the entire binding or unbinding process. This allows for the calculation of association (kon) and dissociation (koff) rate constants. nih.gov The dissociation rate, which determines the drug-target residence time, is often more relevant for in vivo drug efficacy than the binding affinity alone. researchgate.netnih.gov

Table 2: Illustrative Molecular Docking Results for Dioxethedrin at a Beta-Adrenergic Receptor

This table provides a hypothetical summary of a docking simulation, detailing the predicted binding energy and the specific molecular interactions stabilizing the complex.

| Parameter | Result (Hypothetical) |

| Binding Energy | -8.5 kcal/mol |

| Interacting Residues | Asp-113, Ser-204, Ser-207, Asn-312, Phe-290 |

| Interaction Types | Asp-113: Ionic bond with protonated amineSer-204, Ser-207: Hydrogen bonds with catechol hydroxylsAsn-312: Hydrogen bond with benzylic hydroxylPhe-290: Pi-stacking with catechol ring |

Pharmacophore Modeling and Virtual Screening for Novel Dioxethedrin Hydrochloride Ligand Discovery

Pharmacophore modeling and virtual screening are powerful tools for identifying novel "hit" compounds from large chemical libraries. dergipark.org.trnih.gov

A pharmacophore is an abstract representation of the key steric and electronic features that are essential for a molecule to exert a specific biological activity. nih.govfiveable.me For Dioxethedrin, a pharmacophore model could be generated using two main approaches:

Ligand-Based: If a set of active Dioxethedrin analogues is available, their common structural features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, ionizable groups) are identified and mapped in 3D space to create a consensus pharmacophore.

Structure-Based: Using the 3D structure of the Dioxethedrin-receptor complex from docking or MD simulations, the key interaction points within the binding site can be translated into pharmacophoric features.

Once a robust pharmacophore model is developed, it can be used as a 3D query to perform a virtual screen of large chemical databases (such as ZINC, ChEMBL, or PubChem). uibk.ac.atnih.gov This process rapidly filters millions of compounds, identifying only those that geometrically and chemically match the pharmacophore model. The resulting "hits" are a much smaller, enriched set of compounds that are prioritized for acquisition and experimental testing, significantly accelerating the discovery of new potential drug candidates with similar activity to Dioxethedrin Hydrochloride. researchgate.net

Table 3: Hypothetical Pharmacophore Model for Beta-Adrenergic Agonist Activity

This table defines a potential pharmacophore model based on the known structural features of catecholamine agonists like Dioxethedrin.

| Feature ID | Feature Type | Location (Hypothetical 3D Coordinates) |

| AR1 | Aromatic Ring | (2.5, 1.0, 0.0) |

| HBD1 | Hydrogen Bond Donor | (4.0, 2.0, 0.0) |

| HBD2 | Hydrogen Bond Donor | (4.5, 0.0, 0.0) |

| HBD3 | Hydrogen Bond Donor | (0.0, -1.5, 0.5) |

| HBA1 | Hydrogen Bond Acceptor | (0.0, -1.5, 0.5) |

| PI1 | Positive Ionizable | (-1.0, -2.5, -0.2) |

Molecular Mechanism of Action and Receptor Interaction Studies of Dioxethedrin Hydrochloride

Investigation of Molecular Targets and Binding Dynamics of Dioxethedrin (B1670717) Hydrochloride

Dioxethedrin Hydrochloride is described as a β-adrenergic receptor agonist. wikipedia.org As a derivative of ephedrine (B3423809), its mechanism is expected to involve interaction with adrenergic receptors. wikipedia.orgdrugbank.com However, specific research identifying its full profile of molecular targets and binding dynamics is not extensively documented.

In Vitro Receptor Binding Assays: Saturation and Competition Studies with Dioxethedrin Hydrochloride

In vitro receptor binding assays are standard methods used to characterize the affinity of a ligand for a receptor. nih.gov Saturation studies are employed to determine the equilibrium dissociation constant (Kd), a measure of binding affinity, while competition assays yield an IC50 value, indicating the concentration of a ligand required to displace a known radioligand. nih.gov

A thorough search of scientific databases reveals a lack of specific published saturation or competition binding assay data for Dioxethedrin Hydrochloride. Consequently, key affinity metrics such as its Kd or Ki values for β-adrenergic or other receptors are not available.

Kinetics of Ligand-Receptor Association and Dissociation for Dioxethedrin Hydrochloride

The study of ligand-receptor kinetics involves measuring the association rate constant (k-on) and the dissociation rate constant (k-off). nih.govnih.gov These parameters determine the residence time of a drug at its receptor, which can be a critical factor for its in vivo efficacy. nih.gov There are no specific studies available that report the kinetic parameters for the binding of Dioxethedrin Hydrochloride to its target receptors.

Elucidation of Signaling Pathways at the Molecular Level for Dioxethedrin Hydrochloride

As a presumed β-adrenergic agonist, Dioxethedrin Hydrochloride would be expected to initiate signaling cascades typical for this class of receptors, which are G protein-coupled receptors (GPCRs). wikipedia.org

Receptor Activation and Downstream Signaling Cascade Analysis Initiated by Dioxethedrin Hydrochloride

Activation of β-adrenergic receptors typically leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and subsequent activation of Protein Kinase A (PKA). nih.govnih.gov This cascade mediates various physiological responses. However, specific experimental studies confirming this pathway and analyzing the downstream effectors for Dioxethedrin Hydrochloride have not been found in the available literature. Research that details the specific G-protein coupling or subsequent phosphorylation events initiated by this compound is absent.

Cross-Talk with Other Neurotransmitter Systems (e.g., Dopamine (B1211576), Norepinephrine (B1679862), Serotonin) Mediated by Dioxethedrin Hydrochloride

The monoamine neurotransmitter systems, which include dopamine, norepinephrine, and serotonin (B10506), are known to have complex interactions and cross-talk. nih.govresearchgate.net Sympathomimetic drugs, particularly those related to amphetamine and ephedrine, can influence these systems by acting as reuptake inhibitors or releasing agents at their respective transporters (DAT, NET, SERT). nih.govwikipedia.orgnih.gov While Dioxethedrin is a phenethylamine (B48288) derivative, specific research investigating its potential to modulate the dopamine and serotonin systems, or its affinity for their transporters and receptors, is not available.

Allosteric Modulation and Orthosteric Binding Site Characterization of Dioxethedrin Hydrochloride Interactions

Pharmacological agents can bind to the primary, or orthosteric, site of a receptor, where the endogenous ligand binds, or to a secondary, allosteric site. nih.govnih.gov Allosteric modulators can change the receptor's response to the primary agonist. wikipedia.org There is no available evidence or research to suggest whether Dioxethedrin Hydrochloride acts as an orthosteric agonist or as an allosteric modulator at its target receptors. Characterization of its specific binding site has not been documented in the scientific literature.

Structure Activity Relationship Sar Studies and Rational Design of Dioxethedrin Hydrochloride

Systematic Modification of Dioxethedrin (B1670717) Hydrochloride Structure

Systematic modification of the Dioxethedrin Hydrochloride structure involves altering its core components—the catechol ring, the ethylamine (B1201723) side chain, and the N-alkyl substituent—to probe the requirements for optimal interaction with its biological target. The foundational structure for adrenergic agonists is the β-phenylethylamine skeleton. nih.gov For maximal agonist activity, specific structural arrangements are generally required.

Key modifications to the phenylethylamine scaffold, the class of compounds to which Dioxethedrin Hydrochloride belongs, have elucidated several key principles of their SAR. These include alterations to the aromatic ring, the alkyl side chain, and the terminal amino group. Each of these modifications can significantly impact the potency, selectivity, and intrinsic activity of the resulting compounds.

The catechol moiety (3,4-dihydroxy groups on the phenyl ring) is a critical feature for high-potency beta-adrenergic agonists. nih.gov These hydroxyl groups are thought to form important hydrogen bonds with the receptor, enhancing binding affinity. Removal or relocation of these groups typically leads to a decrease in beta-agonist activity. For example, compounds with a single hydroxyl group (like phenylephrine) tend to have more alpha-adrenergic activity.

Substitution on the nitrogen atom is a key determinant of receptor selectivity. As the size of the alkyl substituent on the amino group increases, there is generally a decrease in alpha-adrenergic receptor activity and an increase in beta-adrenergic receptor activity. pioneerpublisher.com Dioxethedrin, with its N-ethyl group, fits this pattern, favoring beta-receptor interaction over alpha-receptors.

The presence of a small alkyl group, such as a methyl group, on the α-carbon of the side chain can influence the mechanism of action. This substitution can slow down metabolism by monoamine oxidase (MAO), potentially prolonging the compound's effect. pioneerpublisher.com

The following table illustrates the general impact of key structural features on the activity of phenylethanolamine derivatives, the class to which Dioxethedrin Hydrochloride belongs.

| Structural Feature | Impact on Biological Activity | Example Compound |

|---|---|---|

| 3,4-Dihydroxy (Catechol) Phenyl Ring | Maximizes beta-adrenergic agonist activity. | Isoproterenol |

| 3,5-Dihydroxy Phenyl Ring | Provides beta-2 selectivity and resistance to COMT metabolism. | Metaproterenol |

| N-Isopropyl Group | Increases beta-adrenergic activity. | Isoproterenol |

| N-tert-Butyl Group | Enhances beta-2 selectivity. | Terbutaline |

| α-Methyl Group | Reduces direct receptor agonist activity but can increase indirect action and duration. | Ephedrine (B3423809) |

Dioxethedrin Hydrochloride has two chiral centers, at the α- and β-carbons of the ethylamine side chain. This gives rise to four possible stereoisomers, each with a potentially different pharmacological profile. The spatial arrangement of the atoms is critical for the precise three-point interaction with the chiral environment of the adrenergic receptor binding site.

For most direct-acting adrenergic agonists, the stereochemistry at the β-carbon is particularly important. The (R)-configuration at the carbon bearing the hydroxyl group is generally associated with higher potency. pioneerpublisher.com This is because the hydroxyl group in this specific orientation can form a crucial hydrogen bond with a specific amino acid residue (e.g., an aspartate) in the receptor's binding pocket. The corresponding (S)-enantiomer is typically much less active.

The stereochemistry at the α-carbon also influences activity. In compounds like ephedrine, the (1R, 2S) and (1S, 2R) configurations are found in ephedrine, while the (1R, 2R) and (1S, 2S) configurations are found in pseudoephedrine. These diastereomers exhibit different potencies and mechanisms of action. For instance, (1R, 2S)-ephedrine is the most potent of the four ephedrine isomers at all three human beta-adrenergic receptors.

The following table summarizes the relative potencies of ephedrine stereoisomers at human beta-1 and beta-2 adrenergic receptors, illustrating the profound impact of stereochemistry.

| Stereoisomer | Configuration | Beta-1 AR EC50 (µM) | Beta-2 AR EC50 (µM) |

|---|---|---|---|

| (-)-Ephedrine | 1R, 2S | 0.5 | 0.36 |

| (+)-Ephedrine | 1S, 2R | 72 | 106 |

| (-)-Pseudoephedrine | 1S, 2S | 309 | 10 |

| (+)-Pseudoephedrine | 1R, 2R | 1122 | 7 |

Data adapted from Vansal and Feller (1999) on the direct effects of ephedrine isomers on human beta-adrenergic receptor subtypes. researchgate.net

Lead Optimization Strategies for Dioxethedrin Hydrochloride Based on SAR Insights

Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a lead compound, such as Dioxethedrin Hydrochloride, to produce a preclinical candidate with an improved therapeutic profile. biorxiv.org This process involves fine-tuning the molecular structure to improve potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.

Based on the SAR insights for beta-adrenergic agonists, several strategies could be employed to optimize Dioxethedrin Hydrochloride:

Modification of the N-Alkyl Substituent: The ethyl group on the nitrogen of Dioxethedrin could be replaced with larger, bulkier groups (e.g., isopropyl, tert-butyl) to potentially increase beta-2 receptor selectivity. This is a common strategy to develop bronchodilators with fewer cardiac side effects (which are often mediated by beta-1 receptors).

Alteration of the Phenyl Ring Substituents: While the 3,4-dihydroxy (catechol) arrangement is optimal for potency, it is also a substrate for the enzyme catechol-O-methyltransferase (COMT), leading to rapid metabolism and poor oral bioavailability. Replacing the catechol with other groups that can still form key hydrogen bonds but are not recognized by COMT can lead to longer-acting drugs. Examples of such "phenol equivalents" include replacing the 3-hydroxyl with a hydroxymethyl group (as in salbutamol) or using a 3,5-dihydroxy substitution pattern (as in terbutaline). nih.govmdma.ch

Bioisosteric Replacement: This involves replacing a functional group with another group that has similar physical and chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile. For example, a sulfonamide group could be introduced to explore new interactions within the receptor binding site.

The iterative process of design, synthesis, and testing is central to lead optimization. Each new derivative of Dioxethedrin Hydrochloride would be synthesized and then evaluated for its binding affinity and functional activity at different adrenergic receptor subtypes.

Development of Dioxethedrin Hydrochloride Derivatives with Modulated Activities

The development of derivatives of Dioxethedrin Hydrochloride with modulated activities would be guided by the lead optimization strategies outlined above. The goal is to create new chemical entities with specific, desired pharmacological profiles.

For instance, a research program might aim to develop a long-acting beta-2 agonist (LABA) for asthma treatment, starting from the Dioxethedrin scaffold. This would involve modifications to increase beta-2 selectivity and prolong the duration of action. A series of derivatives could be synthesized with varying N-alkyl substituents and modifications to the catechol ring.

An example of such a synthetic and testing cascade is presented in the table below, which is a hypothetical representation of how the activity of Dioxethedrin derivatives might be modulated.

| Compound | Modification from Dioxethedrin | Predicted Beta-2 Selectivity | Predicted Duration of Action |

|---|---|---|---|

| Derivative A | N-ethyl replaced with N-tert-butyl | Increased | Similar |

| Derivative B | 3-OH replaced with 3-CH2OH | Increased | Increased (COMT resistance) |

| Derivative C | N-tert-butyl and 3-CH2OH | Significantly Increased | Significantly Increased |

The synthesis of such derivatives would involve standard organic chemistry techniques, followed by in vitro characterization. This would include radioligand binding assays to determine the affinity of the new compounds for beta-1, beta-2, and other adrenergic receptors, as well as functional assays (e.g., measuring cAMP accumulation in cells expressing the receptors) to determine their efficacy as agonists. researchgate.net Through this systematic approach, the SAR of Dioxethedrin Hydrochloride can be thoroughly mapped, leading to the rational design of new derivatives with tailored therapeutic properties.

Future Research Directions and Translational Perspectives in Dioxethedrin Hydrochloride Chemical Biology

Emerging Methodologies for Dioxethedrin (B1670717) Hydrochloride Investigation

Advancements in analytical and biological techniques offer exciting possibilities for a more profound understanding of Dioxethedrin Hydrochloride's molecular interactions and cellular effects. While specific studies on this compound are not extensively documented, the methodologies applied to similar catecholaminergic and adrenergic compounds can serve as a roadmap for future investigations.

Table 1: Potential Advanced Methodologies for Dioxethedrin Hydrochloride Research

| Methodology | Application for Dioxethedrin Hydrochloride Investigation | Potential Insights |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination and structural elucidation of metabolites. | Identification of metabolic pathways and potential bioactive derivatives. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Characterization of the three-dimensional structure and conformational dynamics. | Understanding structure-activity relationships at the atomic level. |

| Surface Plasmon Resonance (SPR) | Real-time analysis of binding kinetics to adrenergic receptors. | Quantitative measurement of affinity and dissociation rates, providing insights into receptor pharmacology. |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution structural determination of Dioxethedrin Hydrochloride bound to its receptor targets. | Visualization of the precise binding pocket and key molecular interactions, aiding in rational drug design. |

| Fluorescence-Based Assays | Development of fluorescently tagged Dioxethedrin Hydrochloride analogs. | Visualization of subcellular localization and tracking of receptor trafficking in living cells. |

| Computational Molecular Docking | In silico prediction of binding modes and affinities to various adrenergic receptor subtypes. | Prioritization of experimental studies and generation of hypotheses regarding receptor selectivity. |

Detailed research findings on the application of these specific methodologies to Dioxethedrin Hydrochloride are currently limited in published literature. However, the successful application of these techniques to other adrenergic ligands strongly suggests their utility in elucidating the nuanced pharmacological profile of Dioxethedrin Hydrochloride.

Potential for Dioxethedrin Hydrochloride as a Chemical Probe in Research

A chemical probe is a small molecule used to study biological systems. Given its defined structure as an adrenergic agonist, Dioxethedrin Hydrochloride possesses the foundational characteristics of a potential chemical probe for investigating adrenergic signaling pathways, particularly in the context of neuroscience. Its catecholamine core is a key feature shared with endogenous neurotransmitters like norepinephrine (B1679862) and epinephrine.

The utility of Dioxethedrin Hydrochloride as a chemical probe would depend on a thorough characterization of its selectivity and mechanism of action. Future research could focus on developing derivatives of Dioxethedrin Hydrochloride with modifications that enhance its utility as a probe, such as the incorporation of photo-cross-linking groups or reporter tags. Such probes could be invaluable for:

Mapping Adrenergic Receptor Distribution: Fluorescently labeled Dioxethedrin Hydrochloride could be used to visualize the localization of specific adrenergic receptor subtypes in different brain regions or cell types.

Investigating Receptor Dimerization: Probes with specific functionalities could help in studying the formation and functional consequences of adrenergic receptor homo- and heterodimerization.

Studying Ligand-Biased Signaling: By systematically modifying its structure, it may be possible to develop Dioxethedrin-based probes that selectively activate certain downstream signaling pathways over others, helping to dissect the complexities of G-protein coupled receptor (GPCR) signaling.

Currently, there is a lack of specific research articles detailing the use of Dioxethedrin Hydrochloride as a chemical probe.

Interdisciplinary Research Opportunities in Dioxethedrin Hydrochloride Synthesis, Neuroscience, and Chemical Biology

The exploration of Dioxethedrin Hydrochloride's full potential lies at the intersection of multiple scientific disciplines. Collaborative efforts between synthetic chemists, neuroscientists, and chemical biologists would be crucial to drive innovation in this area.

Table 2: Interdisciplinary Research Avenues for Dioxethedrin Hydrochloride

| Discipline | Research Focus | Potential Outcomes |

|---|---|---|

| Synthetic Chemistry | Development of novel, efficient, and stereoselective synthetic routes to Dioxethedrin Hydrochloride and its analogs. | Creation of a library of derivatives with diverse pharmacological properties for structure-activity relationship (SAR) studies. |

| Neuroscience | Utilization of Dioxethedrin Hydrochloride to probe the role of specific adrenergic receptor subtypes in neuronal circuits underlying cognition, mood, and behavior. | A deeper understanding of the neurobiological basis of adrenergic signaling in health and disease. |

| Chemical Biology | Design and synthesis of Dioxethedrin-based chemical probes (e.g., fluorescent, biotinylated, or photo-affinity labeled) for studying receptor dynamics and interactions. | Novel tools for visualizing and manipulating adrenergic signaling pathways in real-time. |

A synergistic approach would be most effective. For instance, synthetic chemists could design and produce a focused library of Dioxethedrin Hydrochloride derivatives. Neuroscientists could then use these compounds to investigate their effects on neuronal activity and animal behavior. Concurrently, chemical biologists could develop advanced assays and probes based on these derivatives to study the molecular mechanisms of action in detail. Such a collaborative effort would be instrumental in translating basic scientific discoveries into potential therapeutic applications.

Q & A

Q. What safety protocols are critical for handling Dioxethedrin Hydrochloride in laboratory settings?

Dioxethedrin Hydrochloride requires adherence to OSHA Hazard Communication Standards (HCS). Key practices include:

- Use of personal protective equipment (PPE): gloves, lab coats, and eye protection to avoid skin/eye contact .

- Storage in tightly sealed containers under conditions specified in safety data sheets (SDS), typically at controlled room temperature and away from incompatible substances .

- Conducting risk assessments for exposure routes (inhalation, ingestion) and ensuring proper ventilation in workspaces .

- Training researchers in emergency procedures (e.g., spill management, first aid) and maintaining access to SDS documentation .

Q. How should researchers design initial stability studies for Dioxethedrin Hydrochloride?

Stability studies should evaluate degradation under stress conditions (heat, light, humidity) and pH variations:

- Forced degradation : Expose samples to elevated temperatures (e.g., 40–60°C) and UV light to identify degradation products .

- pH-dependent stability : Prepare buffered solutions (pH 3–9) and monitor changes via HPLC or spectrophotometry .

- Long-term stability : Store samples under ICH guidelines (25°C/60% RH) and analyze potency at intervals (e.g., 0, 3, 6 months) .

Documentation should include chromatograms, degradation kinetics, and impurity profiles .

Advanced Research Questions

Q. What chromatographic methods resolve stereoisomers or related impurities in Dioxethedrin Hydrochloride?

The USP recommends reversed-phase HPLC with optimized parameters:

- Column : C18 stationary phase (e.g., 150 mm × 4.6 mm, 5 µm) .

- Mobile phase : Gradient of methanol and phosphate buffer (pH 2.5–3.5) to separate (E)/(Z) isomers .

- Detection : UV at 207–220 nm for maximum sensitivity .

- System suitability : Ensure resolution (R ≥ 1.5) between critical pairs (e.g., Dioxethedrin and its des-methyl analog) .

For complex mixtures, consider chiral columns or LC-MS to distinguish enantiomers .

Q. How can factorial design optimize synthesis conditions for Dioxethedrin Hydrochloride polymorphs?

A factorial design approach evaluates variables like solvent, temperature, and pH:

- Factors : Solvent polarity (methanol vs. acetonitrile), cooling rate (−15°C to 25°C), and HCl stoichiometry .

- Responses : Crystallinity (via XRD), purity (HPLC >99%), and yield .

- Validation : Confirm reproducibility across 3 batches and characterize Form XVI/XIX polymorphs using DSC/TGA .

Example: A 2³ design revealed that slow cooling in methanol at pH 2.4–3.0 maximizes Form XVI yield (85%) .

Q. What strategies validate analytical methods for quantifying Dioxethedrin Hydrochloride in biological matrices?

Follow ICH Q2(R1) guidelines:

Q. How do in vitro release models predict Dioxethedrin Hydrochloride’s pharmacokinetics?

Use dissolution apparatus (USP II) with biorelevant media (e.g., FaSSGF/FeSSIF):

- Parameters : Paddle speed (50–75 rpm), sink conditions, and sampling at 15, 30, 60 mins .

- Kinetic analysis : Fit data to Higuchi (matrix systems) or Korsmeyer-Peppas (diffusion-controlled release) models .

Correlate in vitro release with in vivo absorption using compartmental modeling .

Methodological Tables

Q. Table 1. HPLC Parameters for Impurity Profiling

Q. Table 2. Factorial Design for Polymorph Synthesis

| Factor | Level 1 | Level 2 | Optimal Condition |

|---|---|---|---|

| Solvent | Methanol | Acetonitrile | Methanol |

| Temperature (°C) | −15 | 25 | −5 |

| pH | 2.4 | 3.5 | 3.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.